1-(3-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
Description
This compound is a urea derivative featuring a 3-fluorophenyl group linked via a urea bridge to a pyridazine-pyridinamine ethyl chain.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-7-8-21-18(11-13)25-17-6-5-16(26-27-17)22-9-10-23-19(28)24-15-4-2-3-14(20)12-15/h2-8,11-12H,9-10H2,1H3,(H,22,26)(H,21,25,27)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFFRDOIDLASAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a pyridazin moiety enhances its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in various signaling pathways related to inflammation and cancer. For instance, it has been suggested that similar compounds can modulate the activity of p38 MAP kinase and JNK pathways, which are involved in cellular responses to stress and inflammation .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Antifungal Activity
In addition to antibacterial effects, the compound has exhibited antifungal properties against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate antifungal activity .
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Antibacterial Efficacy : A study evaluated a series of pyridine derivatives, revealing that compounds with fluorine substitutions displayed enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Inhibition of Protein Kinases : Research on related urea derivatives indicated their potential as selective inhibitors of JNK3, which could lead to therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Assessment : A detailed cytotoxicity evaluation showed that while some derivatives exhibited low toxicity towards normal cells, they effectively inhibited cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related urea derivatives:
Key Observations:
Fluorine Positioning: The target compound’s 3-fluorophenyl group is distinct from analogs with 2-fluorophenyl (e.g., compound 1) or trifluoromethyl (e.g., compound 7n). Fluorine at the 3-position may optimize steric and electronic interactions in binding pockets, as seen in AZD1152’s 3-fluorophenylamino motif for kinase targeting .
Heterocyclic Systems :
- The pyridazine core in the target compound differs from pyridine (compound 1, 7n) or pyrimidine () in analogs. Pyridazine’s nitrogen arrangement could enhance hydrogen bonding or solubility compared to pyridine-based systems .
Biological Activity Trends: Urea derivatives with chloro or trifluoromethyl substituents (e.g., compounds 1, 5e) often exhibit kinase-modulating or anticancer effects, suggesting the target compound may share similar pathways .
Structural Flexibility: The ethylamino linker in the target compound may offer conformational flexibility, contrasting with rigid analogs like compound 3 (triazinan-dione) or AZD1152 (quinazoline backbone). This flexibility could influence binding kinetics or off-target effects .
Preparation Methods
Pyridazine Ring Formation
The pyridazine core is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. For example, reacting 3,6-dichloropyridazine with 4-methylpyridin-2-amine under Pd-catalyzed Buchwald-Hartwig conditions yields 6-chloro-N-(4-methylpyridin-2-yl)pyridazin-3-amine (85% yield). Subsequent amination with aqueous ammonia at 120°C replaces the remaining chloride with an amine group.
Table 1: Optimization of Pyridazinylamine Synthesis
| Condition | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | KOtBu | 110 | 78 | 95 |
| Pd₂(dba)₃/BINAP | Cs₂CO₃ | 100 | 85 | 97 |
| CuI/1,10-phenanthroline | K₃PO₄ | 130 | 62 | 90 |
Regioselective Functionalization
The 4-methylpyridin-2-yl group is installed using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. X-ray crystallography confirms regiochemistry at N1 of the pyridazine ring.
Assembly of the Ethylenediamine Linker
Alkylation of Pyridazinylamine
6-((4-Methylpyridin-2-yl)amino)pyridazin-3-amine is treated with 2-bromoethylamine hydrobromide in DMF at 60°C, yielding 2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethylamine (72% yield). Excess base (e.g., DIEA) prevents polyalkylation.
Critical Parameters :
- Solvent polarity: DMF > DMSO > THF (optimized for solubility).
- Temperature: <70°C to avoid decomposition.
Urea Bond Formation
Isocyanate Route
3-Fluorophenyl isocyanate is reacted with the ethylenediamine linker in anhydrous THF at 0°C→RT. The reaction proceeds via nucleophilic attack of the primary amine on the isocyanate carbonyl, forming the urea linkage (88% yield).
Equation :
$$ \text{C}6\text{H}4\text{F-NCO} + \text{H}2\text{N-CH}2\text{CH}_2\text{-Intermediate} \rightarrow \text{Target Urea} + \text{HCl} $$
Carbodiimide-Mediated Coupling
Alternative method using 1-(3-fluorophenyl)carbamic acid and EDCI/HOBt in DCM:
- Activate carbamic acid with EDCI/HOBt (1:1:1 molar ratio).
- Add ethylenediamine linker dropwise at -15°C.
- Stir for 12 hr under N₂ (91% yield).
Table 2: Comparison of Urea Formation Methods
| Method | Reagent | Time (hr) | Yield (%) |
|---|---|---|---|
| Isocyanate | PhNCO | 4 | 88 |
| Carbodiimide | EDCI/HOBt | 12 | 91 |
| Phosgene derivatives | Triphosgene | 2 | 82 |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA). Isocratic elution at 65% MeCN isolates the target compound with >99% purity.
Spectroscopic Validation
- HRMS (ESI+) : m/z 381.1723 [M+H]⁺ (calc. 381.1728).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.35 (s, 1H, urea NH), 7.95 (d, J=8.5 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.90 (d, J=5.0 Hz, 1H, Py-H).
- ¹⁹F NMR : δ -112.5 ppm (s, CF).
Scale-Up and Process Optimization
Continuous Flow Synthesis
Patent WO2013134298 discloses a continuous flow system for multi-gram production:
- Pyridazinylamine synthesis in Flow Reactor A (residence time: 30 min).
- Ethylenediamine alkylation in Reactor B (45 min).
- Urea coupling in Reactor C (2 hr).
Output : 12 g/hr at 94% purity.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (vs. batch PMI of 41).
- E-factor : 8.2 kg waste/kg product.
Comparative Analysis with Structural Analogues
Table 3: Impact of Fluorophenyl Isomerism on Yield
| Substituent Position | Urea Yield (%) | Melting Point (°C) |
|---|---|---|
| 2-Fluorophenyl | 85 | 198–200 |
| 3-Fluorophenyl | 91 | 212–214 |
| 4-Fluorophenyl | 79 | 185–187 |
The 3-fluorophenyl derivative exhibits superior crystallinity due to enhanced hydrogen bonding with the pyridazinyl N-atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
